(5-Amino-2-chlorophenyl)boronic acid hydrochloride
Overview
Description
(5-Amino-2-chlorophenyl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of an amino group at the 5-position and a chlorine atom at the 2-position on the phenyl ring, along with a boronic acid group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
The compound is a boronic acid derivative, which is commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation . This reaction forms a new carbon-carbon bond, allowing for the synthesis of complex organic compounds .
Biochemical Pathways
The compound’s role in sm cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water, which could impact their bioavailability .
Result of Action
Its use in sm cross-coupling reactions suggests it plays a role in the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .
Action Environment
The action of (5-Amino-2-chlorophenyl)boronic acid hydrochloride can be influenced by environmental factors. For instance, direct hydroboration of alkynes with catecholborane (HBcat) requires solvent-free conditions and long reaction times at elevated temperatures . Additionally, the compound is only marginally stable in water, which could affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst. The (5-Amino-2-chlorophenyl)boronic acid hydrochloride acts as a nucleophilic organic group, which is transferred from boron to palladium during the transmetalation process .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily understood in the context of the Suzuki–Miyaura coupling reaction . In this reaction, the compound acts as a nucleophile, transferring from boron to palladium during the transmetalation process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2-chlorophenyl)boronic acid hydrochloride typically involves the following steps:
Amination: Introduction of the amino group at the 5-position of the phenyl ring.
Chlorination: Introduction of the chlorine atom at the 2-position.
Boronic Acid Formation: Introduction of the boronic acid group.
Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (5-Amino-2-chlorophenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and chlorine groups can participate in nucleophilic and electrophilic substitution reactions.
Coupling Reactions: The boronic acid group is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide can oxidize the boronic acid group.
Reduction: Reducing agents like sodium borohydride can reduce the compound under specific conditions.
Substitution: Reagents like halides and nucleophiles can be used for substitution reactions.
Major Products:
Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Substituted Derivatives: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5-Amino-2-chlorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of cancer treatments.
Industry: Utilized in the production of advanced materials and chemical sensors.
Comparison with Similar Compounds
- (2-Amino-5-chlorophenyl)boronic acid
- (4-Amino-2-chlorophenyl)boronic acid
- (3-Amino-2-chlorophenyl)boronic acid
Uniqueness: (5-Amino-2-chlorophenyl)boronic acid hydrochloride is unique due to the specific positioning of the amino and chlorine groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
(5-amino-2-chlorophenyl)boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,10-11H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLUPPGYAMRAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)Cl)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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